(Z)-acetaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

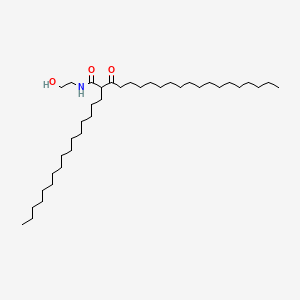

Acetaldoxime, also known as acetaldehyde oxime or ethanal oxime, is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. Acetaldoxime typically appears as a colorless liquid or a white solid and can form two different needle-like crystal structures. It is known for its pungent odor and high flammability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetaldoxime can be synthesized by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide (CaO) as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions has also been reported to give quantitative yields .

Industrial Production Methods: A green synthesis method involves the ammoximation of acetaldehyde using titanium silicalite-1 (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. This method offers high selectivity and conversion rates, making it suitable for industrial production .

Types of Reactions:

Rearrangement: Heating acetaldoxime in xylene in the presence of nickel (II) acetate or silica gel as a catalyst causes isomerization into acetamide.

Common Reagents and Conditions:

n-Butyllithium: Used for deprotonation in alkylation reactions.

Nickel (II) acetate or silica gel: Catalysts for rearrangement to acetamide.

N-chlorosuccinimide or chlorine gas: Reagents for chlorination reactions.

Major Products:

α-Alkylated (Z)-oximes: From alkylation reactions.

Acetamide: From rearrangement reactions.

Acetonitrile N-oxide: From chlorination reactions.

Aplicaciones Científicas De Investigación

Acetaldoxime has a wide variety of applications in scientific research:

Mecanismo De Acción

The mechanism of action of acetaldoxime involves its conversion to hydroxylamine (NH₂OH) through oxidation by TS-1/H₂O₂. The hydroxylamine then reacts with acetaldehyde to form acetaldoxime. This process is crucial in the ammoximation reaction, where acetaldoxime serves as an intermediate . The reaction follows the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms, where NH₃ is first oxidized to NH₂OH, which then reacts with acetaldehyde .

Comparación Con Compuestos Similares

Methanal oxime (Formaldoxime): Similar in structure but derived from formaldehyde.

Butanal oxime: Derived from butanal and used in similar chemical synthesis processes.

Benzaldoxime: Derived from benzaldehyde and used in the synthesis of various organic compounds.

Uniqueness of Acetaldoxime: Acetaldoxime is unique due to its simple structure and versatility in chemical reactions. It serves as a key intermediate in the synthesis of various compounds and has applications across multiple fields, including chemistry, biology, medicine, and industry .

Propiedades

Número CAS |

5775-72-4 |

|---|---|

Fórmula molecular |

C2H5NO |

Peso molecular |

59.07 g/mol |

Nombre IUPAC |

(NZ)-N-ethylidenehydroxylamine |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |

Clave InChI |

FZENGILVLUJGJX-IHWYPQMZSA-N |

SMILES isomérico |

C/C=N\O |

SMILES canónico |

CC=NO |

Punto de ebullición |

115 °C |

Color/Form |

Needles Two crystalline modifications, alpha-form and beta-form |

Densidad |

0.9656 at 20 °C/4 °C |

Punto de inflamación |

Flash point < 22 °C |

melting_point |

45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |

Descripción física |

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |

Solubilidad |

Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |

Presión de vapor |

7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)

![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)